molecular formula C10H13NO B1447843 2-methoxy-2,3-dihydro-1H-inden-5-amine CAS No. 1173986-64-5

2-methoxy-2,3-dihydro-1H-inden-5-amine

Cat. No.: B1447843
CAS No.: 1173986-64-5
M. Wt: 163.22 g/mol
InChI Key: CUUNQQMCFMLKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-2,3-dihydro-1H-inden-5-amine is a chemical compound with the molecular formula C10H13NO It is a derivative of indane, a bicyclic hydrocarbon, and features a methoxy group and an amine group attached to the indane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2,3-dihydro-1H-inden-5-amine can be achieved through several synthetic routes. One common method involves the reduction of 2-methoxy-2,3-dihydro-1H-inden-5-nitro compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another approach is the reductive amination of 2-methoxy-2,3-dihydro-1H-inden-5-aldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or recrystallization, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxy-2,3-dihydro-1H-inden-5-one, while substitution reactions can produce various substituted indane derivatives.

Scientific Research Applications

2-methoxy-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-methoxy-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-2,3-dihydro-1H-inden-1-amine
  • 5-methoxy-2,3-dihydro-1H-inden-2-amine
  • 2-methoxy-2,3-dihydro-1H-inden-5-nitro

Uniqueness

2-methoxy-2,3-dihydro-1H-inden-5-amine is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-2,3-dihydro-1H-inden-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-5-7-2-3-9(11)4-8(7)6-10/h2-4,10H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUNQQMCFMLKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-2,3-dihydro-1H-inden-5-amine
Reactant of Route 2
Reactant of Route 2
2-methoxy-2,3-dihydro-1H-inden-5-amine
Reactant of Route 3
2-methoxy-2,3-dihydro-1H-inden-5-amine
Reactant of Route 4
2-methoxy-2,3-dihydro-1H-inden-5-amine
Reactant of Route 5
Reactant of Route 5
2-methoxy-2,3-dihydro-1H-inden-5-amine
Reactant of Route 6
2-methoxy-2,3-dihydro-1H-inden-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.